molecular formula C27H54O9 B14342732 3,6,9,12,15,18,21-Heptaoxatetratriacontan-1-oic acid CAS No. 104582-53-8

3,6,9,12,15,18,21-Heptaoxatetratriacontan-1-oic acid

Cat. No.: B14342732
CAS No.: 104582-53-8
M. Wt: 522.7 g/mol
InChI Key: MPPPYZPOWCOBCE-UHFFFAOYSA-N
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Description

3,6,9,12,15,18,21-Heptaoxatetratriacontan-1-oic acid is a complex organic compound characterized by its long chain structure with multiple ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,12,15,18,21-Heptaoxatetratriacontan-1-oic acid typically involves multi-step organic reactions. One common method includes the stepwise addition of ethylene oxide to a suitable starting material, followed by oxidation to introduce the carboxylic acid group at the terminal position. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to achieve the required quality standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3,6,9,12,15,18,21-Heptaoxatetratriacontan-1-oic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The ether linkages in the compound can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may involve the use of strong acids or bases to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

3,6,9,12,15,18,21-Heptaoxatetratriacontan-1-oic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it useful in studying biological membranes and interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,6,9,12,15,18,21-Heptaoxatetratriacontan-1-oic acid involves its interaction with molecular targets through its ether linkages and carboxylic acid group. These interactions can affect various pathways, including enzymatic reactions and membrane permeability. The specific pathways depend on the context in which the compound is used, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

    3,6,9,12,15,18,21-Heptaoxatetratriacontan-1-ol: Similar structure but with an alcohol group instead of a carboxylic acid.

    3,6,9,12,15,18,21-Heptaoxatetracosan-1-ol: A shorter chain analogue with similar ether linkages.

Uniqueness

3,6,9,12,15,18,21-Heptaoxatetratriacontan-1-oic acid is unique due to its long chain length and multiple ether linkages, which confer specific properties not found in shorter chain analogues. These properties make it particularly useful in applications requiring high molecular weight and specific functional groups.

Properties

CAS No.

104582-53-8

Molecular Formula

C27H54O9

Molecular Weight

522.7 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C27H54O9/c1-2-3-4-5-6-7-8-9-10-11-12-13-30-14-15-31-16-17-32-18-19-33-20-21-34-22-23-35-24-25-36-26-27(28)29/h2-26H2,1H3,(H,28,29)

InChI Key

MPPPYZPOWCOBCE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCC(=O)O

Origin of Product

United States

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